molecular formula C18H27N5 B8262124 N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine

N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B8262124
M. Wt: 313.4 g/mol
InChI Key: DLVDVXPESVQOHN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a complex organic compound featuring a unique structure that includes a cyclopropylmethyl group, an isopropyl group, and a piperidinyl group attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.

    Attachment of the Cyclopropylmethyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and imidazo[4,5-c]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides for alkylation reactions, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the intended application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Shares the pyridine core but lacks the cyclopropylmethyl and isopropyl groups.

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety but differ in other structural aspects.

Uniqueness

N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its combination of functional groups and the imidazo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-piperidin-4-yl-1-propan-2-ylimidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5/c1-12(2)23-11-21-17-16(23)9-15(14-5-7-19-8-6-14)22-18(17)20-10-13-3-4-13/h9,11-14,19H,3-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDVXPESVQOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(C=C21)C3CCNCC3)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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